1,2:3,4-二异丙基亚叉-6-脱氧-6-硫代-α-D-半乳吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

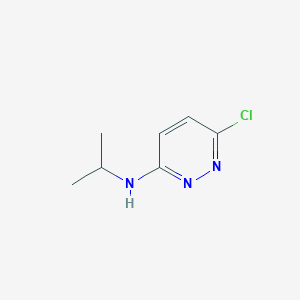

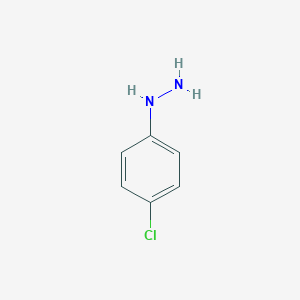

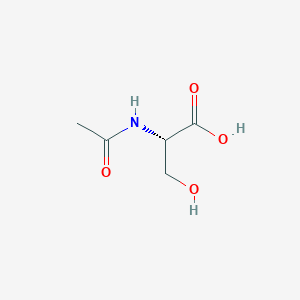

The compound "1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose" is a derivative of alpha-D-galactopyranose, which has been modified by the addition of isopropylidene groups and a thio-substitution at the 6-position. This modification is significant in the field of carbohydrate chemistry, where such derivatives are often used as intermediates in the synthesis of more complex molecules, including those with potential medicinal applications .

Synthesis Analysis

The synthesis of related compounds typically involves the protection of hydroxyl groups with isopropylidene moieties to improve the stability and reactivity of the sugar molecule. For instance, the synthesis of 6-deoxy-6-18F-alpha-D-galactopyranose from a 6-tosyl-1,2:3,4-di-O-isopropylidene derivative using tetraethyl-ammonium fluoride-18F has been described, which is a process taking approximately 4-4.5 hours to complete . Similarly, the stereocontrolled synthesis of 2-deoxy-galactopyranosides has been reported using isopropylidene-protected glycosyl donors, demonstrating the utility of these derivatives in constructing complex carbohydrate structures .

Molecular Structure Analysis

The molecular structure of isopropylidene-protected galactopyranose derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies have revealed that the pyranoid ring in these compounds often adopts a heavily distorted conformation, typically between the screw-boat and twist-boat forms, with deviations towards the boat conformation in most cases . The presence of isopropylidene groups influences the ring conformation and the overall molecular geometry, which is crucial for the reactivity and interaction of these molecules.

Chemical Reactions Analysis

Isopropylidene-protected galactopyranose derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex sugar derivatives. For example, the reaction of alpha- and beta-galactopyranosides with 2,2-dimethoxypropane can produce a range of isopropylidene acetals, which are useful intermediates for selective syntheses of substituted galactose derivatives . Additionally, the preparation of tin derivatives from isopropylidene-protected galactopyranose has been reported, indicating the versatility of these compounds in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylidene-protected galactopyranose derivatives are influenced by their molecular structure. The conformation of the pyranoid ring and the presence of isopropylidene groups affect the compound's solubility, reactivity, and interaction with other molecules. X-ray crystallography and NMR spectroscopy have been instrumental in characterizing these properties, providing insights into the behavior of these molecules in both solid-state and solution . The understanding of these properties is essential for the design and synthesis of new derivatives with desired characteristics for various applications.

科学研究应用

糖苷和二糖的合成

1,2:3,4-二异丙基亚叉-6-脱氧-6-硫代-α-D-半乳吡喃糖是糖苷和二糖合成中的多功能构件。例如,它已被用于 2-脱氧半乳吡喃苷的立体控制合成,在创建 2-脱氧-β-糖苷时表现出优异的 α-选择性和高立体选择性。这种选择性归因于异丙基亚缩醛对 O-3 和 O-4 的影响,以及 O-6 上空间位阻大的甲硅烷基,展示了其在合成复杂糖结构(例如含有 2-脱氧 α- 和 β-D-半乳吡喃糖基残基的三糖)中的用途 (Yang 等,2018).

糖肽库的构建模块

该化合物作为开发糖肽库的基础元素。在微波辐射下用容易获得的 N-(Z-α-氨基酰基)苯并三唑进行有效的 O-酰化,产生了手性糖,突出了其在制备 O-(Z-α-氨基酰基) 糖中的作用。这些衍生物在脱保护后,为多种糖肽组成提供了一条途径 (Katritzky 等,2007).

水解稳定糖模拟物的合成

这种化学物质在创建非糖苷、水解稳定的糖模拟物中至关重要。通过迈克尔加成和随后的合成转化,研究人员开发了模拟天然糖苷键但具有增强稳定性的二糖,为碳水化合物模拟研究开辟了新途径 (Uhrig 等,2007).

抗结核剂

由 d-半乳糖通过涉及 1,2:3,4-二异丙基亚叉-6-脱氧-6-硫代-α-D-半乳吡喃糖的中间体合成的半乳吡喃糖胺及其衍生物已显示出抗结核活性。该应用展示了该化合物在药物化学中开发新治疗剂的潜力 (de Almeida 等,2007).

硫代糖苷的不对称氧化

研究表明,1,2:3,4-二异丙基亚叉-6-脱氧-6-硫代-α-D-半乳吡喃糖的衍生物可以进行不对称氧化,产生具有显着非对映异构体过量的亚砜。该过程对于合成具有特定构型的硫代糖苷至关重要,这对于为药物应用创建对映体纯化合物很有价值 (Pestova 等,2013).

属性

IUPAC Name |

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGBVTQMMNRHMZ-SOYHJAILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。